molecular formula C10H24OSi B1606153 Triisopropylmethoxysilane CAS No. 33974-42-4

Triisopropylmethoxysilane

Cat. No.: B1606153
CAS No.: 33974-42-4
M. Wt: 188.38 g/mol
InChI Key: YKFVVAUPACHDIG-UHFFFAOYSA-N
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Description

Triisopropylmethoxysilane is an organosilicon compound with the molecular formula C10H24OSi. It is a colorless liquid that is primarily used in organic synthesis and as a reagent in various chemical reactions. The compound is known for its ability to act as a hydride donor and is often utilized in the field of peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triisopropylmethoxysilane can be synthesized through the reaction of triisopropylchlorosilane with methanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane. The general reaction is as follows: [ \text{(i-Pr)_3SiCl + CH_3OH → (i-Pr)_3SiOCH_3 + HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction environments to ensure the quality and yield of the product. The process often includes distillation to purify the final product and remove any unreacted starting materials or by-products.

Types of Reactions:

    Reduction: this compound can act as a reducing agent, donating hydride ions in various reduction reactions.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrosilylation: In the presence of catalysts such as platinum or rhodium, this compound can add across carbon-carbon multiple bonds.

    Acidic Conditions: The compound can act as a hydride donor in acidic conditions, making it useful in deprotection steps during peptide synthesis.

Major Products:

    Alcohols: Reduction of carbonyl compounds using this compound typically yields the corresponding alcohols.

    Siloxanes: Reaction with water or alcohols can lead to the formation of siloxanes.

Scientific Research Applications

Triisopropylmethoxysilane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the reduction of carbonyl compounds and hydrosilylation reactions.

    Biology: The compound is employed in the synthesis of peptides, where it acts as a scavenger for protecting groups during deprotection steps.

    Medicine: Research into drug development often utilizes this compound for the synthesis of complex organic molecules.

    Industry: It is used in the production of siloxanes and other silicon-based materials, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

The primary mechanism by which triisopropylmethoxysilane exerts its effects is through hydride donation. The silicon-hydrogen bond in the compound is relatively weak, allowing it to easily donate a hydride ion to electrophilic centers in various substrates. This property makes it an effective reducing agent in organic synthesis. The molecular targets typically include carbonyl groups, which are reduced to alcohols, and carbocations, which are stabilized by hydride transfer.

Comparison with Similar Compounds

    Triisopropylsilane: Similar in structure but lacks the methoxy group. It is also used as a reducing agent and in peptide synthesis.

    Trimethylmethoxysilane: Contains methyl groups instead of isopropyl groups, leading to different steric and electronic properties.

    Triethoxysilane: Has ethoxy groups instead of methoxy, affecting its reactivity and applications.

Uniqueness: Triisopropylmethoxysilane is unique due to its combination of steric bulk from the isopropyl groups and the presence of a methoxy group, which influences its reactivity and solubility. This makes it particularly useful in specific synthetic applications where other silanes might not be as effective.

Chemical Reactions Analysis

Hydrolysis

TMS undergoes rapid hydrolysis in air (within 3 minutes at 25°C) and water (0.3 minutes at 2°C), producing methanol and silanetriol .

Reaction TypeProductsConditions
HydrolysisMethanol + silanetriolAir/water (pH neutral)

Polymerization and Disproportionation

TMS participates in copolymerization and polycondensation reactions to form siloxane polymers, used in adhesives and surface-active agents .

Environmental Metabolism

In atmospheric conditions, TMS reacts with hydroxyl radicals (half-life: 6.4 days) or hydrolyzes rapidly, limiting its persistence .

Reduction of Amides and Nitro Groups

TIS reduces amides (e.g., N-aryl amides) and nitroarenes to amines under catalytic conditions (e.g., InI₃ or Fe(CO)₅) .

Reaction TypeSubstrateProductsConditions
Amide reductionN-aryl amidesAromatic aminesInI₃ catalysis
Nitro reductionNitroarenesAnilinesFe(CO)₅

Deprotection of Cysteine-S-Protecting Groups

TIS removes S-protecting groups (e.g., acetamidomethyl, 4-methoxybenzyl) from cysteine residues in peptides when combined with trifluoroacetic acid (TFA) .

Protecting GroupLability OrderReaction Conditions
S-MobMost labileTFA/TIS (98/2), 37°C
S-AcmModerateTFA/TIS (98/2), 37°C
S-BuᵗLeast labileTFA/TIS (98/2), 37°C

Radical Chain Termination

TIS terminates radical reactions by donating hydrogen atoms, enabling controlled polymerization processes .

Comparative Analysis

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for triisopropylmethoxysilane in laboratory settings?

  • Methodological Answer: this compound is typically synthesized via alcoholysis or condensation reactions. A common approach involves reacting silicon tetrachloride with isopropyl alcohol under anhydrous conditions, followed by methoxylation. Key steps include:

  • Using inert atmospheres (e.g., nitrogen or argon) to prevent moisture-induced side reactions .
  • Employing triethylamine as a proton scavenger to neutralize HCl byproducts .
  • Purification via fractional distillation under reduced pressure to isolate the product.
    Reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer:

  • Personal Protective Equipment (PPE):
  • Wear nitrile gloves, chemical-resistant lab coats, and EN 166-compliant safety goggles to prevent skin/eye contact .
  • Use NIOSH-approved respirators (e.g., P95) in poorly ventilated areas .
  • Storage:
  • Store in airtight containers under inert gas (argon) at temperatures <25°C to prevent hydrolysis .
  • Avoid proximity to strong acids/bases due to incompatibility risks .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm molecular structure and substituent arrangement .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies Si-O-C (≈1080 cm⁻¹) and Si-CH(CH₃)₂ (≈1250 cm⁻¹) bonds .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Validates purity and detects volatile byproducts .

Advanced Research Questions

Q. How can reaction kinetics be optimized to enhance this compound yield?

  • Methodological Answer:

  • Solvent Selection: Tetrahydrofuran (THF) or toluene improves reactant solubility and reduces side reactions .
  • Catalyst Screening: Test Lewis acids (e.g., FeCl₃) to accelerate methoxylation while minimizing steric hindrance from isopropyl groups .
  • Temperature Control: Gradual heating (40–60°C) balances reaction rate and thermal stability .

Q. What mechanistic insights explain this compound’s behavior in sol-gel processes?

  • Methodological Answer:

  • Hydrolysis Mechanism: The methoxy group undergoes nucleophilic attack by water, forming silanol intermediates. Steric bulk from isopropyl groups slows hydrolysis compared to smaller alkyl silanes (e.g., trimethoxysilanes) .
  • Condensation Pathways: Silanol intermediates condense via Si-O-Si linkages, influenced by pH. Acidic conditions favor linear chains, while basic conditions promote branched networks .

Q. How do steric effects from isopropyl substituents impact this compound’s reactivity?

  • Methodological Answer:

  • Steric Hindrance Analysis:
  • Compare reaction rates with less hindered analogs (e.g., trimethylmethoxysilane) using kinetic studies .
  • Computational modeling (e.g., DFT) quantifies steric energy barriers to nucleophilic attack .
  • Experimental Validation:
  • Use X-ray crystallography (if crystalline derivatives are synthesized) to measure bond angles/distances .

Properties

IUPAC Name

methoxy-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24OSi/c1-8(2)12(11-7,9(3)4)10(5)6/h8-10H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFVVAUPACHDIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343349
Record name Triisopropylmethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33974-42-4
Record name Triisopropylmethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the mixture of the silanes containing diisopropylmethoxychlorosilane as obtained from the disproportionation reaction in (b) above, was added 150 ml of toluene to dissolve the mixture, thereby to obtain a toluene solution of the said silane mixture. The THF solution of isopropyl magnesium chloride (Grignard reagent) as prepared in (a) above was added dropwise through a dropping funnel to the toluene solution of said silane mixture at 40° C.-50° C. over 1 hour. Then the resulting mixture was stirred at 70° C. for 4 hours. Thus, the Grignard reagent was reacted with the diisopropylmethoxychlorosilane contained in the said toluene solution, to produce triisopropylmethoxysilane. To the resulting reaction solution was added dropwise 40 ml of a saturated aqueous ammonium chloride solution to dissolve the magnesium salt in the latter. The organic layer was separated from the aqueous layer and the organic layer, was distilled to afford 28 g of triisopropylmethoxysilane as a fraction boiling at 85° C.-86° C./20 mm Hg. The yield was 73%.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Triisopropylmethoxysilane
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Triisopropylmethoxysilane

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